Cas no 1803669-47-7 (3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine)

3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the difluoromethyl and cyano functional groups, contribute to enhanced reactivity and selectivity in synthetic pathways. The amino and methoxy substituents further expand its utility as a building block for heterocyclic compounds. This compound is particularly valued for its role in the development of bioactive molecules, offering opportunities for modifications to optimize physicochemical properties. Its stability under various reaction conditions makes it a reliable intermediate for research and industrial processes. Strict quality control ensures high purity and consistency for specialized applications.
3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine structure
1803669-47-7 structure
Product name:3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine
CAS No:1803669-47-7
MF:C8H7F2N3O
MW:199.157488107681
CID:4852844

3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine
    • Inchi: 1S/C8H7F2N3O/c1-14-5-3-13-4(2-11)7(12)6(5)8(9)10/h3,8H,12H2,1H3
    • InChI Key: QNDIKFAXLDYZBP-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN=C(C#N)C=1N)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 240
  • XLogP3: 1.4
  • Topological Polar Surface Area: 71.9

3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029070247-1g
3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine
1803669-47-7 97%
1g
$1,534.70 2022-04-02

Additional information on 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine

Introduction to 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine (CAS No. 1803669-47-7) and Its Significance in Modern Chemical Biology

3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine, identified by the chemical identifier CAS No. 1803669-47-7, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine, particularly its amino, cyano, methoxy, and difluoromethyl substituents, contribute to its unique chemical properties and potential applications in medicinal chemistry.

The presence of multiple functional groups in 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine makes it a versatile scaffold for the synthesis of bioactive molecules. The amino group (-NH₂) can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the cyano group (-CN) introduces a polar electron-withdrawing effect that can modulate the electronic properties of the molecule. The methoxy group (-OCH₃) provides a hydrophilic moiety, improving solubility in polar environments, whereas the difluoromethyl group (-CF₂H) enhances metabolic stability and lipophilicity, which are critical factors in drug design.

In recent years, there has been a growing interest in exploring novel pyridine derivatives for their potential therapeutic applications. 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine has been studied as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs have been incorporated into molecules targeting a range of diseases, including cancer, inflammation, and infectious disorders. The compound’s ability to serve as a building block for more complex structures underscores its importance in synthetic organic chemistry and drug discovery.

One of the most compelling aspects of 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine is its role in the development of small-molecule inhibitors. Researchers have leveraged its scaffold to create inhibitors targeting enzymes such as kinases and proteases, which are often dysregulated in disease states. For instance, studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against specific kinases involved in cancer progression. The difluoromethyl group, in particular, has been shown to enhance binding affinity and selectivity, making it a valuable feature in rational drug design.

The cyano group in 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine also plays a crucial role in modulating biological activity. The electron-withdrawing nature of the cyano group can influence the electronic distribution within the molecule, affecting its interactions with biological targets. This feature has been exploited to fine-tune the pharmacokinetic properties of drug candidates, ensuring optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Advances in computational chemistry have further enhanced the utility of 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine as a lead compound. Molecular modeling techniques have been employed to predict binding modes and optimize derivatives for improved efficacy and reduced toxicity. These computational approaches have accelerated the drug discovery process by allowing researchers to screen large libraries of compounds virtually before conducting experimental validation.

The methoxy group in 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine contributes to its hydrophilicity, which is advantageous for oral bioavailability and tissue distribution. This property makes it an attractive candidate for developing drugs that require systemic delivery. Additionally, the methoxy group can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity.

In recent clinical studies, derivatives of 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine have shown promise in preclinical models of various diseases. These studies have highlighted the compound’s potential as a therapeutic agent due to its ability to modulate key biological pathways involved in disease progression. While further research is needed to fully elucidate its therapeutic potential, these preliminary findings suggest that 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine could be a valuable asset in future drug development efforts.

The synthesis of 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for further derivatization. These synthetic strategies reflect the growing sophistication of organic chemistry techniques and their application in pharmaceutical research.

The versatility of 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine as a scaffold for drug discovery is further exemplified by its incorporation into libraries of diverse compounds. High-throughput screening (HTS) techniques have been used to identify novel bioactive molecules derived from this scaffold, demonstrating its potential as an intermediate in hit-to Lead optimization campaigns. Such libraries are invaluable tools for identifying new therapeutic agents with improved efficacy and safety profiles.

The future prospects for 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine are promising, with ongoing research aimed at expanding its applications in medicinal chemistry. Innovations in synthetic methodologies and computational biology are expected to further enhance its utility as a lead compound for drug development. As our understanding of biological pathways continues to evolve, compounds like 3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine will play an increasingly important role in addressing unmet medical needs.

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